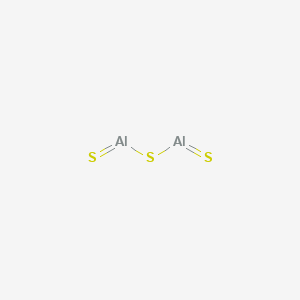

aluminum(III) sulfide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Le sulfure d'aluminium(III) est un composé chimique de formule Al₂S₃. Cette espèce incolore présente une chimie structurale intéressante, existant sous plusieurs formes. Le matériau est sensible à l'humidité, s'hydrolysant en oxydes/hydroxydes d'aluminium hydratés lorsqu'il est exposé à l'atmosphère . La réaction d'hydrolyse génère du sulfure d'hydrogène gazeux (H₂S) .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le sulfure d'aluminium(III) peut être préparé par combinaison directe de l'aluminium métallique et du soufre. La réaction est fortement exothermique et se déroule comme suit : [ 2Al + 3S \rightarrow Al_2S_3 ] Cette réaction nécessite généralement de chauffer le mélange à une température supérieure au point de fusion du soufre (environ 115 °C) .

Méthodes de production industrielle : En milieu industriel, le sulfure d'aluminium(III) est produit en allumant un mélange d'aluminium et de soufre. La réaction est tellement exothermique qu'elle ne nécessite pas de chauffage externe une fois amorcée .

Types de réactions :

Hydrolyse : Le sulfure d'aluminium(III) réagit avec l'eau pour former de l'hydroxyde d'aluminium et du sulfure d'hydrogène gazeux : [ Al_2S_3 + 6H_2O \rightarrow 2Al(OH)3 + 3H_2S ]

Réaction avec les acides : Il réagit avec l'acide chlorhydrique pour former du chlorure d'aluminium et du sulfure d'hydrogène : [ Al_2S_3 + 6HCl \rightarrow 2AlCl_3 + 3H_2S ]

Réactifs et conditions courants :

Eau : L'hydrolyse se produit facilement en présence d'humidité.

Acide chlorhydrique : Utilisé dans les réactions pour produire du chlorure d'aluminium et du sulfure d'hydrogène.

Principaux produits :

Sulfure d'hydrogène (H₂S) : Un gaz toxique ayant une odeur nauséabonde caractéristique.

Hydroxyde d'aluminium (Al(OH)₃) : Un composé utilisé dans diverses applications industrielles.

Applications De Recherche Scientifique

Le sulfure d'aluminium(III) a plusieurs applications en recherche scientifique :

Traitement de l'eau : Il est utilisé pour éliminer les phosphates et les métaux lourds des eaux usées.

Chimie organique : Sert de précurseur ou de catalyseur dans la synthèse de composés soufrés.

Électronique : Incorporé dans les matériaux et dispositifs semi-conducteurs.

Pyrotechnie : Utilisé dans les compositions pour produire une fumée blanche dense dans les grenades fumigènes et les dispositifs de signalisation.

Lutte antiparasitaire : Fonctionne comme un fumigène pour la lutte antiparasitaire dans les céréales stockées et les produits agricoles.

5. Mécanisme d'action

Le principal mécanisme d'action du sulfure d'aluminium(III) implique son hydrolyse lorsqu'il est exposé à l'humidité, conduisant à la formation d'hydroxyde d'aluminium et de sulfure d'hydrogène gazeux {_svg_5}. Cette réaction est importante dans des applications telles que le traitement de l'eau et la lutte antiparasitaire, où le dégagement de sulfure d'hydrogène gazeux joue un rôle crucial.

Mécanisme D'action

Aluminum(III) sulfide can be compared with other metal sulfides such as aluminum oxide (Al₂O₃), aluminum selenide (Al₂Se₃), and aluminum telluride (Al₂Te₃) . Unlike aluminum oxide, where aluminum centers occupy octahedral holes, the more expanded framework of this compound stabilizes the aluminum centers into one-third of the tetrahedral holes of a hexagonally close-packed arrangement of sulfide anions . This unique structural arrangement differentiates this compound from its counterparts.

Comparaison Avec Des Composés Similaires

Le sulfure d'aluminium(III) peut être comparé à d'autres sulfures métalliques tels que l'oxyde d'aluminium (Al₂O₃), le séléniure d'aluminium (Al₂Se₃) et le tellurure d'aluminium (Al₂Te₃) . Contrairement à l'oxyde d'aluminium, où les centres d'aluminium occupent des trous octaédriques, le cadre plus étendu du sulfure d'aluminium(III) stabilise les centres d'aluminium dans un tiers des trous tétraédriques d'un arrangement hexagonalement compact d'anions sulfure . Cet arrangement structurel unique différencie le sulfure d'aluminium(III) de ses homologues.

Composés similaires :

- Oxyde d'aluminium (Al₂O₃)

- Séléniure d'aluminium (Al₂Se₃)

- Tellurure d'aluminium (Al₂Te₃)

La sensibilité du sulfure d'aluminium(III) à l'humidité et ses propriétés structurelles uniques le distinguent de ces composés similaires.

Propriétés

Formule moléculaire |

Al2S3 |

|---|---|

Poids moléculaire |

150.2 g/mol |

Nom IUPAC |

sulfanylidene(sulfanylidenealumanylsulfanyl)alumane |

InChI |

InChI=1S/2Al.3S |

Clé InChI |

ZPXDOGRYMSWBBM-UHFFFAOYSA-N |

SMILES canonique |

[Al](=S)S[Al]=S |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-Bromo-2-(methylsulfanyl)phenyl]methanol](/img/structure/B12063027.png)

![8-(2-Deoxy-b-D-ribofuranosyl)-imidazo[1,2-a]-1,3,5-triazine-2,4(3H,8H)-dione](/img/structure/B12063035.png)

![(R)-1-[(S)-2-[Di(1-naphthyl)phosphino]ferrocenyl]ethylditert-butylphosphine](/img/structure/B12063057.png)